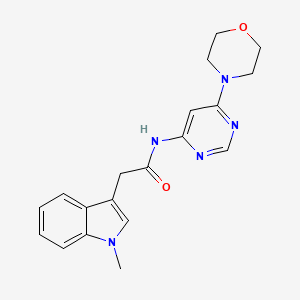

2-(1-methyl-1H-indol-3-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide

Description

Properties

IUPAC Name |

2-(1-methylindol-3-yl)-N-(6-morpholin-4-ylpyrimidin-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2/c1-23-12-14(15-4-2-3-5-16(15)23)10-19(25)22-17-11-18(21-13-20-17)24-6-8-26-9-7-24/h2-5,11-13H,6-10H2,1H3,(H,20,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCVVPOQZPGKISA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(=O)NC3=CC(=NC=N3)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-indol-3-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide typically involves multiple steps:

Formation of the Indole Derivative: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Methylation: The indole derivative is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

Acylation: The methylated indole undergoes acylation with chloroacetyl chloride to form the acetamide intermediate.

Pyrimidine Ring Formation: The pyrimidine ring is synthesized separately, often starting from a suitable diamine and a diketone under cyclization conditions.

Morpholine Substitution: The pyrimidine derivative is then reacted with morpholine under nucleophilic substitution conditions.

Final Coupling: The indole acetamide and the morpholinopyrimidine are coupled using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can occur at the pyrimidine ring, using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine ring, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Oxidized indole derivatives.

Reduction: Reduced pyrimidine derivatives.

Substitution: Alkylated morpholine derivatives.

Scientific Research Applications

The compound has shown promising results in various biological assays, particularly in the context of cancer research. Its structural features suggest potential interactions with key molecular targets involved in cancer progression.

Anticancer Activity

Research indicates that 2-(1-methyl-1H-indol-3-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide may possess antitumor properties. In vitro studies have demonstrated that it inhibits the growth of various human cancer cell lines. The National Cancer Institute (NCI) protocols were used to evaluate its effectiveness, revealing significant cytotoxicity against tested tumor cells.

Study 1: Antitumor Efficacy

In a study conducted by the NCI, the compound was tested against a panel of approximately sixty cancer cell lines. Results indicated:

- Mean Growth Inhibition (GI50) : 15.72 μM

- Total Growth Inhibition (TGI) : 50.68 μM

These findings suggest that the compound could serve as a lead structure for developing new anticancer agents.

Study 2: Mechanism of Action

Further investigations into the mechanism of action revealed that this compound may interact with specific proteins involved in cell signaling pathways related to apoptosis and cell proliferation. This interaction is crucial for understanding how the compound could be optimized for therapeutic use.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-indol-3-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and pyrimidine rings can engage in hydrogen bonding and π-π interactions with target proteins, potentially modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide

- Structure: Features a pyridazinone core substituted with a 4-methoxybenzyl group and an acetamide-linked 4-bromophenyl ring.

- Activity: Acts as a mixed FPR1/FPR2 agonist, inducing calcium mobilization and chemotaxis in human neutrophils. The bromophenyl group enhances receptor binding affinity, while the pyridazinone core modulates selectivity between FPR1 and FPR2 .

- Comparison: Unlike the target compound’s morpholinopyrimidine group, this derivative’s pyridazinone moiety directs activity toward formyl peptide receptors (FPRs), highlighting how heterocyclic cores influence target specificity.

N-((1-Methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide Derivatives

- Structure : Combines a 1-methylindole group with a 3,4,5-trimethoxyphenyl ring via an acetamide linker.

- Activity : Demonstrates antiproliferative effects in cancer cells by inhibiting tubulin polymerization. The trimethoxyphenyl group enhances hydrophobic interactions with tubulin’s colchicine-binding site .

- Comparison: While both compounds share the 1-methylindole motif, the target’s morpholinopyrimidine group may shift activity away from tubulin toward kinase inhibition, underscoring the impact of terminal substituents on target engagement.

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide

- Structure : Contains a benzothiazole core with a trifluoromethyl group and a trimethoxyphenyl-acetamide side chain.

- Activity : Patented for unspecified pharmaceutical applications, though the trifluoromethyl group likely improves metabolic stability and membrane permeability .

- Comparison: The benzothiazole and morpholinopyrimidine groups represent distinct strategies for optimizing pharmacokinetics; the former enhances lipophilicity, while the latter may improve solubility.

Pharmacological and Functional Insights

The table below summarizes key differences among analogous compounds:

Key Structural Determinants of Activity

- Morpholinopyrimidine vs. Pyridazinone: The morpholinopyrimidine group’s nitrogen-rich structure may favor interactions with kinase catalytic domains, whereas pyridazinone derivatives prioritize FPR receptor activation.

- Acetamide Linker Flexibility : The acetamide bridge in all compounds allows conformational adaptability, critical for target engagement across diverse biological systems.

Biological Activity

The compound 2-(1-methyl-1H-indol-3-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide is a synthetic derivative of indole and pyrimidine that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed analysis of its biological activity, including mechanisms of action, efficacy against various targets, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula: C15H18N4O

- Molecular Weight: 270.34 g/mol

- CAS Number: 1421372-94-2

The structure features an indole moiety linked to a morpholinopyrimidine, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Kinases: The compound has been shown to inhibit specific kinases involved in cancer cell proliferation, demonstrating potential as an anti-cancer agent.

- Antiviral Activity: Research indicates that derivatives similar to this compound exhibit antiviral properties against respiratory viruses, including Respiratory Syncytial Virus (RSV) and Influenza A Virus (IAV) .

- Neuroprotective Effects: Some studies suggest that the indole structure may confer neuroprotective effects, potentially beneficial in neurodegenerative diseases.

Biological Activity Data

A summary of the biological activities reported in various studies is presented in the table below:

Case Study 1: Antiviral Efficacy

In a study focused on the antiviral properties of similar compounds, researchers synthesized a series of indole derivatives, including this compound. The results indicated that several derivatives exhibited significant antiviral activity against RSV and IAV, with EC50 values in the low micromolar range. Compounds were further evaluated for cytotoxicity, revealing lower toxicity compared to existing antiviral drugs like ribavirin .

Case Study 2: Cancer Cell Proliferation Inhibition

Another study investigated the effects of this compound on cancer cell lines. The compound demonstrated potent inhibition of cell proliferation in various cancer types through kinase inhibition pathways. The study highlighted its potential as a lead compound for developing new cancer therapies .

Q & A

Basic: What are the critical considerations for synthesizing 2-(1-methyl-1H-indol-3-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide with high purity?

Answer:

Synthesis of this compound involves multi-step organic reactions, typically including indole alkylation, pyrimidine functionalization, and amide coupling. Key steps include:

- Indole Methylation: Protecting the indole nitrogen with a methyl group under basic conditions (e.g., NaH/CH₃I in DMF) to prevent unwanted side reactions .

- Pyrimidine-Morpholine Coupling: Introducing the morpholine moiety via nucleophilic aromatic substitution (SNAr) at the 6-position of the pyrimidine ring, requiring anhydrous conditions and elevated temperatures (80–100°C) .

- Amide Bond Formation: Using coupling reagents like EDCI/HOBt or DCC to link the indole and pyrimidine fragments, with strict control of stoichiometry to minimize byproducts .

Optimization Table:

| Step | Key Parameters | Yield Impact |

|---|---|---|

| Indole Methylation | Solvent polarity, reaction time | Purity >90% with DMF, 12h |

| SNAr on Pyrimidine | Temperature, base (e.g., K₂CO₃) | 70–85% yield at 90°C |

| Amide Coupling | Reagent choice, inert atmosphere | EDCI/HOBt improves yield by 15–20% vs. DCC |

Basic: How is the structural integrity of this compound validated post-synthesis?

Answer:

Structural validation requires orthogonal analytical techniques:

- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., methyl group on indole N1, morpholine integration at pyrimidine C6) .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ peak at m/z 366.1925) .

- X-ray Crystallography: Resolves bond angles and torsion angles (e.g., dihedral angle between indole and pyrimidine planes ~45–60°) using SHELXL for refinement .

Critical Data:

| Technique | Key Metrics | Example Values |

|---|---|---|

| ¹H NMR (DMSO-d₆) | Indole H2 singlet at δ 7.25–7.35 ppm | δ 7.28 (s, 1H) |

| X-ray | C–N bond length in acetamide | 1.33 Å |

Advanced: How can researchers resolve contradictory data regarding this compound’s biological target specificity?

Answer:

Contradictions in target engagement (e.g., kinase vs. GPCR activity) require:

- Biochemical Assays:

- Kinase Profiling: Use ADP-Glo™ assays to test inhibition against kinase panels (IC₅₀ values for >90% selectivity) .

- GPCR Binding: Radioligand displacement assays (e.g., ³H-labeled antagonists) to quantify affinity (Ki) .

- Computational Docking: Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses in kinase ATP pockets vs. GPCR transmembrane domains .

Conflict Resolution Workflow:

Validate assay conditions (e.g., ATP concentration in kinase assays).

Cross-reference with orthogonal methods (SPR vs. ITC for binding kinetics).

Use cryo-EM or co-crystallization to resolve ambiguous binding modes .

Advanced: What strategies mitigate metabolic instability observed in preclinical studies?

Answer:

Metabolic instability (e.g., CYP3A4-mediated oxidation) can be addressed via:

- Prodrug Design: Introduce hydrolyzable groups (e.g., ester at the acetamide carbonyl) to enhance plasma stability .

- Isotopic Labeling: Replace labile hydrogens with deuterium at vulnerable positions (e.g., indole C3) to slow metabolism (²H-KIE effect) .

- Structural Modifications: Substitute morpholine with a thiomorpholine ring to reduce oxidative N-dealkylation .

Case Study:

- Original Compound: t½ = 1.2h (rat liver microsomes).

- Deuterated Analog: t½ = 3.8h, 3.2-fold improvement .

Advanced: How can computational methods guide SAR studies for this compound?

Answer:

Structure-activity relationship (SAR) optimization leverages:

- QSAR Modeling: Use CoMFA/CoMSIA to correlate substituent electronegativity (indole C5) with potency (R² >0.85) .

- Free Energy Perturbation (FEP): Predict ΔΔG for morpholine replacement (e.g., piperazine ΔΔG = +1.2 kcal/mol, unfavorable) .

- ADMET Prediction: SwissADME or pkCSM models prioritize analogs with LogP <3.5 and low hERG inhibition risk .

Example SAR Table:

| Modification | IC₅₀ (nM) | Solubility (μM) |

|---|---|---|

| Morpholine (original) | 12.3 | 45 |

| Thiomorpholine | 8.7 | 38 |

| Piperazine | 56.1 | 120 |

Advanced: What experimental designs address low solubility in aqueous buffers?

Answer:

Low solubility (<50 μM) is tackled via:

- Co-solvent Systems: Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain compound stability .

- Amorphous Solid Dispersion: Spray-drying with HPMC-AS increases solubility 5-fold (e.g., 250 μM in PBS) .

- Salt Formation: React with hydrochloric acid to form a hydrochloride salt (improves aqueous solubility by 8–10x) .

Optimization Data:

| Formulation | Solubility (μM) | Stability (25°C, 24h) |

|---|---|---|

| Free Base | 45 | 92% |

| HCl Salt | 360 | 88% |

| HPMC-AS Dispersion | 225 | 95% |

Advanced: How are contradictory crystallography data reconciled (e.g., polymorphic forms)?

Answer:

Polymorph conflicts (e.g., monoclinic vs. orthorhombic lattices) require:

- Variable-Temperature XRD: Identify thermodynamically stable forms (e.g., Form I stable >100°C) .

- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., H-bonding vs. π-π stacking dominance) .

- DSC/TGA: Correlate melting points (ΔH fusion) with crystallographic data .

Resolution Protocol:

Reproduce crystallization conditions (solvent/antisolvent ratios).

Use SHELXT for phase identification .

Validate with PXRD peak matching (e.g., 2θ = 12.4°, 18.7° for Form II) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.